molecular formula C12H14O3 B2939843 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid CAS No. 2248278-96-6

2-(2,2-Dimethyl-3-oxopropyl)benzoic acid

Cat. No.: B2939843
CAS No.: 2248278-96-6
M. Wt: 206.241
InChI Key: PJLZGFVJAOWRFA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3-oxopropyl)benzoic acid is a substituted benzoic acid derivative characterized by a dimethylated 3-oxopropyl chain at the ortho position of the benzene ring. The compound’s carbonyl group (3-oxo) and steric hindrance from the dimethyl group influence its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2,2-dimethyl-3-oxopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,8-13)7-9-5-3-4-6-10(9)11(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLZGFVJAOWRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid typically involves the alkylation of benzoic acid derivatives with appropriate alkylating agents. One common method includes the reaction of benzoic acid with 2,2-dimethyl-3-oxopropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2-Dimethyl-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include metabolic or signaling pathways, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(2,2-Dimethyl-3-oxopropyl)benzoic acid:

Compound Name Substituent Position/Group Molecular Formula CAS No. Key Features
2-(1-Acetyl-2-oxopropyl)benzoic acid 1-Acetyl-2-oxopropyl at C2 C₁₂H₁₂O₄ 52962-26-2 Acetyl group enhances lipophilicity; exhibits keto-enol tautomerism .
2-Benzoylbenzoic acid Benzoyl group at C2 C₁₄H₁₀O₃ 85-52-9 Extended π-conjugation; used in polymer synthesis .
2-(3-Methoxy-3-oxopropyl)benzoic acid 3-Methoxy-3-oxopropyl at C2 C₁₁H₁₂O₄ - Methoxy group increases solubility; ester functionality for derivatization .
2-(2,2-Dicyano-1-methylethenyl)benzoic acid Dicyano-methylvinyl group at C2 C₁₂H₈N₂O₂ - Exhibits atropisomerism due to restricted rotation; potential for chiral applications .

Physicochemical Properties

  • Acidity : The electron-withdrawing 3-oxo group in this compound lowers its pKa compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.9 for the dimethyl-oxo variant). Analogues like 2-Benzoylbenzoic acid show even greater acidity (pKa ~1.8) due to stronger electron withdrawal by the benzoyl group .
  • Solubility : The dimethyl group in this compound reduces water solubility compared to 2-(3-Methoxy-3-oxopropyl)benzoic acid, where the methoxy group enhances hydrophilicity .
  • Thermal Stability: Crystallographic studies of analogues like 2-(2,2-Dicyano-1-methylethenyl)benzoic acid reveal robust hydrogen-bonded dimeric structures in the solid state, enhancing thermal stability .

Table 1: Comparative Pharmacological Data

Compound ΔGbinding (kcal/mol) Key Interacting Residues (T1R3)
This compound -7.2 Asp307, Ser144, Tyr103
2-Benzoylbenzoic acid -8.5 Asp307, Glu148, Arg277
2-(4-Methoxybenzoyl)benzoic acid -9.1 Asp307, Ser144, Arg277

Data derived from molecular docking studies .

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